3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

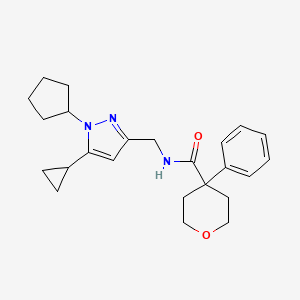

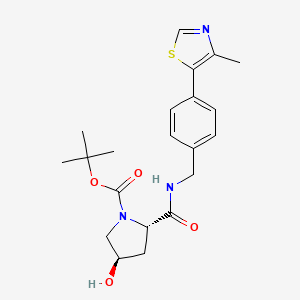

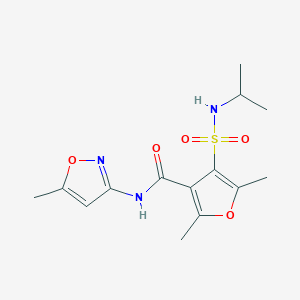

The compound “3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a quinazoline core, which is a bicyclic compound containing two fused rings, a benzene ring and a pyrimidine ring. The molecule also contains a thioxo group (-C=S), a chlorobenzyl group attached to the 3rd position of the quinazoline ring .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions (pH, temperature, solvents, etc.) and the presence of other reactive species. The chlorobenzyl group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., could be predicted based on its functional groups .Applications De Recherche Scientifique

Antimicrobial and Anticonvulsant Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which included compounds related to 3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds exhibited broad-spectrum antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity, evaluated through the maximal electroshock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Techniques

Tiwari et al. (2008) developed a convenient method for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can be extended to the synthesis of this compound. This synthesis involves a one-pot reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione, showcasing an efficient approach to creating this class of compounds (Tiwari et al., 2008).

Eco-Friendly Synthesis

Molnar, Klenkar, and Tarnai (2017) synthesized a series of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using an eco-friendly approach. Their method employed choline chloride/urea deep eutectic solvent, which is an environmentally friendly alternative to traditional solvents. This research highlights the potential for sustainable synthesis methods in creating these compounds (Molnar, Klenkar, & Tarnai, 2017).

Antibacterial Activity

Osarumwense (2022) conducted research on the antibacterial activity of derivatives of this compound. The compounds showed significant activity against a range of bacteria, including Staphylococcus aureus, Bacillus species, Escherichia coli, and others. The minimal inhibitory concentration (MIC) of these compounds ranged from 6 to 12 mg/mL, indicating their potential as antibacterial agents (Osarumwense, 2022).

Mécanisme D'action

Target of Action

Related compounds such as benzylamine have been found to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, facilitated by resonance-stabilized carbocations .

Biochemical Pathways

Related compounds have been found to influence pathways involving ectonucleotidases, which are essential in altering purinergic signaling pathways .

Result of Action

Related compounds have been found to have anti-inflammatory potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. The compound’s efficacy can also be influenced by the physiological conditions of the organism, such as the presence of other metabolites or drugs .

Orientations Futures

Analyse Biochimique

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one can vary with different dosages in animal models. Studies have reported threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWVZXIDBCWYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)

![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2430645.png)

![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)

![1-(Benzenesulfonyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2430647.png)